![molecular formula C21H28N2O5S B2424130 N-(4-(N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)sulfamoyl)phenyl)isobutyramide CAS No. 1396873-78-1](/img/structure/B2424130.png)
N-(4-(N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)sulfamoyl)phenyl)isobutyramide
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Overview
Description
The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and antithyroid activity .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The presence of the sulfamoyl group, isobutyramide group, and the methoxyphenyl group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The amide and sulfonamide groups are typically quite stable but can participate in certain reactions under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the specific structure of the compound .Scientific Research Applications
Methoxyphenyl Compounds in Biological Systems
Research has explored the presence and implications of methoxyphenyl compounds in biological systems. For example, studies on the 4-O-methylation pathway of catecholamines have investigated the in vivo production of methoxyphenyl derivatives, such as 3-hydroxy,4-methoxyphenylglycol (iso-MHPG), suggesting that norepinephrine is not 4-O-methylated in vivo, unlike dopamine, which leads to 4-O-methylated metabolites (Mathieu et al., 1980).
Sulfonamide Functionalities in Synthetic Chemistry
Sulfonamide functionalities are a key focus in synthetic chemistry due to their versatility and applications. For instance, novel sulfonated thin-film composite nanofiltration membranes have been developed with improved water flux for the treatment of dye solutions, showcasing the utility of sulfonated aromatic diamine monomers in enhancing surface hydrophilicity and membrane performance (Liu et al., 2012).
Applications in Polymer Science
In polymer science, the methoxyphenyl and sulfonamide groups have been incorporated into polymers for various applications. For example, poly(arylene ether sulfone) proton exchange membranes with flexible acid side chains have been developed, featuring methoxyphenyl groups that, upon demethylation, yield sulfonated copolymers with high proton conductivities and low methanol permeabilities, indicating potential for fuel cell applications (Wang et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[4-[[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]sulfamoyl]phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S/c1-15(2)20(24)23-17-7-11-19(12-8-17)29(26,27)22-14-21(3,25)13-16-5-9-18(28-4)10-6-16/h5-12,15,22,25H,13-14H2,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQVAELOVULQBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C)(CC2=CC=C(C=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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